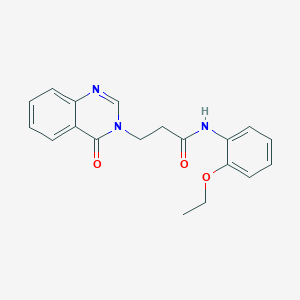
N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as E-3810, is a chemical compound that has been extensively studied for its potential use in treating cancer. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that plays a key role in angiogenesis. By inhibiting VEGFR2, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can prevent the formation of new blood vessels and starve the tumor of nutrients and oxygen. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to inhibit other signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit angiogenesis, induce apoptosis (programmed cell death) in cancer cells, and inhibit cancer cell migration and invasion. N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been found to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have low toxicity and is well tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its potent anti-angiogenic activity. This makes it a promising candidate for the treatment of cancer, as angiogenesis is a key process in tumor growth and metastasis. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have low toxicity and is well tolerated in animal models, which is important for the development of a safe and effective cancer therapy. However, one of the limitations of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide as a cancer therapy. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to develop more effective formulations of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide that improve its solubility and bioavailability. In addition, further preclinical studies are needed to determine the optimal dose and treatment regimen for N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the reaction of 4-amino-3-chloroquinazoline with 2-ethoxybenzoyl chloride in the presence of a base. The resulting product is then treated with propanoic acid to obtain N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential use in treating cancer. It has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to the tumor. By inhibiting angiogenesis, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can prevent the growth and spread of cancer cells. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have anti-tumor activity in several preclinical models, including breast cancer, lung cancer, and glioblastoma.
Propriétés
Formule moléculaire |
C19H19N3O3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-17-10-6-5-9-16(17)21-18(23)11-12-22-13-20-15-8-4-3-7-14(15)19(22)24/h3-10,13H,2,11-12H2,1H3,(H,21,23) |
Clé InChI |
MKHASQVOOPVTEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)


![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277387.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)